5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
The compound "5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide" is a complex organic molecule notable for its multifaceted applications in both scientific research and industry. As its structure suggests, it incorporates a variety of functional groups that grant it unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide" typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This can be achieved through a Povarov reaction, which involves an aromatic aldehyde, an aniline, and an alkene in the presence of an acid catalyst.
Sulfonylation: : The core structure is then subjected to sulfonylation using propane-1-sulfonyl chloride under basic conditions.
Chlorination and methoxylation: : The aromatic ring is functionalized with chlorine and methoxy groups through selective electrophilic aromatic substitution reactions.
Coupling with benzene-1-sulfonamide: : The final step involves the coupling of the intermediate with benzene-1-sulfonamide in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the synthesis may be optimized through flow chemistry techniques, which offer improved efficiency and scalability. Automation and continuous processing systems can significantly reduce reaction times and enhance product yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form corresponding phenol derivatives.
Reduction: : The sulfonyl group can be reduced under hydrogenation conditions to yield the thiol counterpart.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or ceric ammonium nitrate.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Employing nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Phenolic derivatives: from oxidation.
Thiols: from reduction.
A variety of substituted aromatics from nucleophilic substitutions.
Scientific Research Applications
"5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide" finds usage in diverse fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : As a tool in studying receptor-ligand interactions due to its unique binding properties.
Industry: : As a precursor in the manufacture of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: : It can bind to specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : It may impact signal transduction pathways or metabolic processes, leading to varied biological effects.
Comparison with Similar Compounds
Unique Features
The combination of methoxy, sulfonyl, and chloro groups in the structure provides it with distinct chemical and physical properties not commonly found in similar molecules.
Similar Compounds
5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-quinolin-7-yl]benzene-1-sulfonamide: : Lacks the tetrahydro structure.
N-(4-sulfonylphenyl)-5-chloro-2-methoxyquinoline: : A simpler analog without the propane-1-sulfonyl side chain.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-6-8-16(13-17(14)22)21-29(25,26)19-12-15(20)7-9-18(19)27-2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVHKCIVCGZVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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